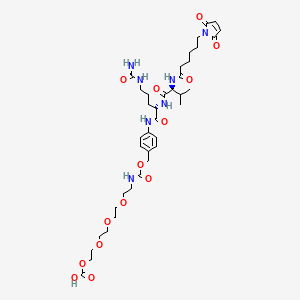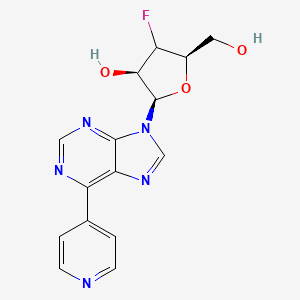
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine: is a synthetic nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 3’ position of the ribofuranosyl moiety and a pyridine ring attached to the purine base. Such modifications often enhance the biological activity and stability of nucleoside analogs, making them valuable in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety and the purine base separately.
Fluorination: The 3’ position of the ribofuranosyl moiety is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Glycosylation: The fluorinated ribofuranosyl moiety is then coupled with the purine base through a glycosylation reaction, often using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Pyridine Substitution: The pyridine ring is introduced via a substitution reaction, typically using a suitable pyridine derivative and a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the pyridine ring, often using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products
Oxidation: Oxidized purine derivatives
Reduction: Reduced pyridine derivatives
Substitution: Substituted nucleoside analogs with different functional groups at the 3’ position
科学的研究の応用
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The fluorine atom at the 3’ position enhances its stability and resistance to enzymatic degradation. The pyridine ring may interact with specific molecular targets, such as polymerases and kinases, affecting their activity and leading to cytotoxic effects in cancer cells or inhibition of viral replication.
類似化合物との比較
Similar Compounds
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)adenine: Lacks the pyridine ring, making it less versatile in terms of biological activity.
9-(2-Deoxy-2-fluoro-|A-D-ribofuranosyl)guanine: Contains a guanine base instead of a purine base, leading to different interactions with enzymes.
9-(3-Deoxy-3-chloro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine: Substitutes chlorine for fluorine, resulting in different chemical reactivity and biological properties.
Uniqueness
The presence of both the fluorine atom at the 3’ position and the pyridine ring in 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine makes it unique. These modifications enhance its stability, biological activity, and potential therapeutic applications compared to similar compounds.
特性
分子式 |
C15H14FN5O3 |
|---|---|
分子量 |
331.30 g/mol |
IUPAC名 |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C15H14FN5O3/c16-10-9(5-22)24-15(13(10)23)21-7-20-12-11(18-6-19-14(12)21)8-1-3-17-4-2-8/h1-4,6-7,9-10,13,15,22-23H,5H2/t9-,10?,13+,15-/m1/s1 |
InChIキー |
YEWNEVMIGIXNRM-SJGBYYLJSA-N |
異性体SMILES |
C1=CN=CC=C1C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |
正規SMILES |
C1=CN=CC=C1C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)


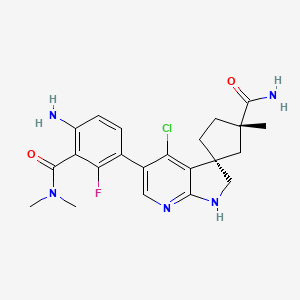
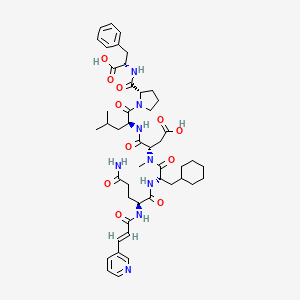
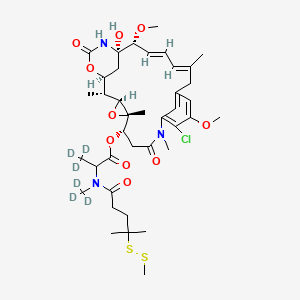
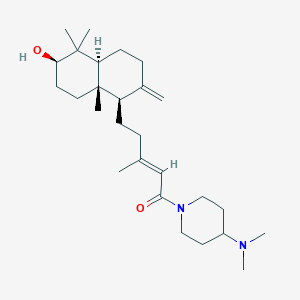
![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)


